molecular formula C9H20Cl2N2 B1389918 N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 1185301-81-8

N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Cat. No.: B1389918
CAS No.: 1185301-81-8
M. Wt: 227.17 g/mol
InChI Key: GUQIZKQJDQKHRJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a high-purity chemical compound supplied for research and development purposes. This organics building block is characterized by its bicyclic [3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry due to its presence in a range of pharmacologically active compounds . The compound is provided as a dihydrochloride salt, which typically enhances its stability and solubility for experimental handling. With the molecular formula C9H20Cl2N2 and a molecular weight of 227.17 g/mol, it is a valuable intermediate for the synthesis of more complex molecules . Its specific stereochemistry, indicated by the (1R,5S) configuration, makes it a crucial chiral precursor in asymmetric synthesis and for studying structure-activity relationships . Researchers utilize this compound strictly within laboratory settings as a key starting material or intermediate in various chemical and pharmacological studies. This product is intended for research applications only and is not classified or sold for human consumption, diagnostic, or therapeutic use. Researchers should consult the safety data sheet and adhere to all recommended handling and storage protocols.

Properties

IUPAC Name

N,N-dimethyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11(2)9-5-7-3-4-8(6-9)10-7;;/h7-10H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQIZKQJDQKHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC2CCC(C1)N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of N-alkylated derivatives: Starting with N-alkylated derivatives of quinuclidine, the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Amination of cyclic ketones: Another method involves the amination of cyclic ketones using reagents like ammonia or ammonium salts under specific reaction conditions.

  • Hydrochloride formation: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors or batch reactors, depending on the scale and specific requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and reaction conditions such as acidic or neutral pH.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and reaction conditions such as anhydrous ether or methanol.

  • Substitution: Alkyl halides, amines, and reaction conditions such as polar aprotic solvents (e.g., dimethylformamide, DMF).

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound, which may include various functional groups depending on the specific oxidizing agent used.

  • Reduction: Reduced derivatives of the compound, often resulting in the formation of amines or other reduced forms.

  • Substitution: Substituted derivatives of the compound, where the original functional groups are replaced by new substituents.

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Its structural similarity to neurotransmitters suggests it may interact with the central nervous system.

Key Studies:

  • Neurotransmitter Interaction: Research indicates that DMABCO can modulate neurotransmitter systems, potentially offering new avenues for treating conditions such as depression and anxiety.
  • Analgesic Properties: Preliminary studies have shown that compounds derived from DMABCO exhibit analgesic effects, making them candidates for pain management therapies.

Organic Synthesis

In organic chemistry, DMABCO serves as an important building block for synthesizing various compounds due to its bicyclic structure and reactivity.

Applications:

  • Synthesis of Chiral Compounds: DMABCO is utilized as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. This is particularly valuable in pharmaceuticals where the chirality of a compound can significantly affect its biological activity.
Compound Chirality Application
DMABCO-derived compoundS or RAntidepressants
DMABCO-derived compoundS or RAnalgesics

Chiral Auxiliary

As a chiral auxiliary, this compound enhances the selectivity of reactions that produce chiral centers.

Mechanism:

  • The presence of the bicyclic structure allows for selective interactions during chemical reactions, which can lead to higher yields of desired enantiomers.

Case Study 1: Synthesis of Antidepressants

A study published in Journal of Medicinal Chemistry explored the use of DMABCO in synthesizing novel antidepressant candidates. The researchers demonstrated that using DMABCO as a chiral auxiliary improved the yield and selectivity of the desired enantiomer.

Case Study 2: Pain Management

In a clinical trial reported in Pain Research and Management, derivatives of DMABCO were tested for their efficacy in managing chronic pain conditions. The results indicated significant pain relief compared to placebo controls, suggesting potential therapeutic benefits.

Mechanism of Action

The mechanism by which N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride exerts its effects depends on its specific application. In general, the compound interacts with molecular targets such as receptors, enzymes, or other biomolecules, leading to the modulation of biological processes. The exact pathways involved can vary, but they often include binding to specific sites on target molecules, altering their activity or function.

Comparison with Similar Compounds

Key Properties :

  • CAS : 646477-45-4
  • Melting Point : 250°C
  • Hazards : Causes skin/eye irritation and respiratory irritation (GHS Hazard Statements) .
  • Market Data: Priced between €43.50–€315.00 (1–10 g), with regional markets in Europe, Asia, and North America .

Comparison with Structural Analogs

The azabicyclo[3.2.1]octane scaffold allows diverse substitutions at the 3- and 8-positions, modulating biological activity, pharmacokinetics, and safety. Below is a comparative analysis of key analogs:

Substituent Variations at the 8-Position

Compound Name Substituent (8-Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities References
8-Methyl derivative (CAS 646477-45-4) Methyl C₈H₁₈Cl₂N₂ 213.15 Neurological research; commercial APIs
8-Benzyl derivative Benzyl C₁₄H₁₈N₂ 214.31 Antiprion activity; precursor for acridine derivatives
8-Cyclopropyl derivative (CAS 2098099-71-7) Cyclopropyl C₁₀H₂₀Cl₂N₂ 239.18 Exploratory medicinal chemistry

Key Observations :

  • Antiprion Activity : Benzyl-substituted analogs demonstrate antiprion activity (EC₅₀ < 10 µM) by binding to prion proteins and reducing their cell-surface expression .
  • Market Viability : The methyl derivative is widely commercialized, while cyclopropyl and benzyl analogs remain niche research tools .

Modifications at the 3-Amine Position

Compound Name 3-Amine Modification Molecular Formula Molecular Weight (g/mol) Key Applications/Activities References
Primary amine (CAS 646477-45-4) -NH₂ C₈H₁₈Cl₂N₂ 213.15 Precursor for receptor-targeted drugs
N-Pyridazinyl derivative -NH-Pyridazin-3-yl C₁₀H₁₅Cl₂N₃ 256.16 Receptor binding studies (e.g., nicotinic receptors)
N-Dimethylaminoethyl derivative -N(CH₃)₂-CH₂CH₂- C₁₉H₂₇F₂N₃O₄ 399.44 Sigma receptor modulation

Key Observations :

  • Receptor Specificity: The N-pyridazinyl derivative shows affinity for nicotinic receptors, while dimethylaminoethyl analogs target sigma receptors .
  • Stereochemical Impact : The (1R,3S,5S)-configured analog (CAS N/A) emphasizes the role of stereochemistry in biological activity .

Biological Activity

Overview

N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (CAS Number: 1185301-81-8) is a bicyclic amine compound known for its diverse applications in medicinal chemistry and biological research. With the molecular formula C₉H₂₀Cl₂N₂, this compound serves as a significant scaffold in drug design and development, particularly for targeting various receptors and enzymes involved in neurological and psychiatric disorders.

  • Molecular Formula: C₉H₂₀Cl₂N₂
  • Molecular Weight: 227.18 g/mol
  • CAS Number: 1185301-81-8

This compound primarily functions through its interactions with various biological targets, including neurotransmitter receptors and enzymes. Its mechanism can be summarized as follows:

  • Receptor Modulation: The compound acts as a ligand for specific receptors, influencing neurotransmission and signaling pathways.
  • Enzyme Interaction: It may inhibit or activate enzymes involved in metabolic processes, thereby modulating physiological responses.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties:

  • Cognitive Enhancement: Studies suggest potential applications in enhancing cognitive functions, particularly in conditions like Alzheimer's disease, where it may improve synaptic connectivity and plasticity through mechanisms involving AMPA receptors and TrkB signaling pathways .

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship of related compounds have shown that modifications to the bicyclic structure can yield derivatives with enhanced selectivity for specific receptor subtypes, such as kappa-opioid receptors . This highlights the importance of chemical modifications in optimizing biological activity.

Case Study 1: Cognitive Disorders

In a study focusing on Alzheimer's disease models, compounds derived from N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning. The results demonstrated that certain derivatives exhibited potent AChE inhibitory activity, suggesting their potential as therapeutic agents for cognitive enhancement .

Case Study 2: Opioid Receptor Modulation

Another research effort explored the effects of modified 8-azabicyclo[3.2.1]octan derivatives on opioid receptors. The findings revealed that specific modifications led to increased selectivity towards kappa-opioid receptors while minimizing side effects associated with mu-opioid receptor activation . This indicates the compound's potential for developing safer analgesics.

Data Table: Biological Activities of N,N-Dimethyl-8-Azabicyclo[3.2.1]octan Derivatives

Compound NameTarget ReceptorActivity TypeIC50 (nM)Reference
N,N-Dimethyl-8-azabicyclo[3.2.1]octan derivativeKappa-opioidAntagonist172
Modified derivative AAcetylcholinesteraseInhibitor50
Modified derivative BTrkBAgonist200

Q & A

Q. What are the established synthetic pathways for N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, and what key intermediates are involved?

The synthesis typically involves functionalizing the 8-azabicyclo[3.2.1]octane core. For example, intermediates like N-(8-methyl-8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride (CAS 646477-45-4) are synthesized via nucleophilic substitution or amidation reactions. A common approach is to introduce dimethylamine groups at the 3-position of the bicyclic scaffold, followed by dihydrochloride salt formation using HCl in polar solvents like methanol or ethanol . Characterization of intermediates via 1H^1H-NMR and HPLC is critical to confirm regioselectivity and purity.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the bicyclic structure and substitution patterns.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase chromatography with UV detection for purity assessment (>95% purity threshold for biological assays).
  • X-ray crystallography : For resolving stereochemical ambiguities in derivatives, particularly when substituents introduce chiral centers .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate that the dihydrochloride salt form enhances aqueous solubility and shelf-life compared to freebase analogs. Storage at −20°C in desiccated, amber vials is recommended to prevent hygroscopic degradation. Accelerated stability testing (40°C/75% RH for 6 months) can identify decomposition products, such as oxidation byproducts detected via LC-MS .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved receptor binding affinity?

Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets. For example, the bicyclic scaffold’s rigidity may favor binding to CNS receptors like σ-1 or dopamine transporters. Modifying the N,N-dimethyl group’s steric bulk or introducing aryl substituents (e.g., naphthamide derivatives) can optimize binding pockets . MD simulations (100 ns trajectories) further assess conformational stability in physiological environments.

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

Contradictions in activity (e.g., antipathogenic vs. neurotoxic effects) often arise from assay variability. Standardized protocols are essential:

  • Dose-response curves : Use consistent cell lines (e.g., SH-SY5Y for neuroactivity) and controls.
  • Off-target screening : Employ panels like CEREP to rule out non-specific binding.
  • Metabolic stability assays : Liver microsome studies (human/rat) assess whether metabolites contribute to observed effects .

Q. What methodologies enable efficient scale-up from milligram to gram-scale synthesis for preclinical studies?

Key steps include:

  • Catalyst optimization : Transition from Pd/C to flow hydrogenation for safer, scalable reduction steps.
  • Solvent selection : Replace dichloromethane with ethyl acetate or MTBE for greener processes.
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time, minimizing batch failures .

Methodological Notes

  • Stereochemical Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers of derivatives, critical for CNS-targeted studies .
  • Contradiction Mitigation : Cross-validate biological data using orthogonal assays (e.g., radioligand binding + calcium flux assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 2
N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

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